Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-
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Overview
Description
Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy- is a synthetic organic compound known for its potential therapeutic applications, particularly in the treatment of heart failure. This compound is characterized by its unique chemical structure, which includes a benzo[b]thiophene core substituted with a carboximidamide group, a fluorine atom, and two methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy- typically involves multiple steps:
Formation of the Benzo[b]thiophene Core: The initial step often involves the cyclization of a suitable precursor to form the benzo[b]thiophene ring. This can be achieved through various methods, such as the Pummerer rearrangement or the Gewald reaction.
Introduction of the Carboximidamide Group: The carboximidamide group can be introduced via the reaction of the benzo[b]thiophene derivative with cyanamide under acidic conditions.
Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy- can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can affect the carboximidamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the sulfur atom in the thiophene ring. Reagents such as halogens or nucleophiles like amines can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in cardiovascular function.
Pathways: It modulates pathways related to heart muscle contraction and relaxation, leading to improved cardiac output and reduced symptoms of heart failure.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboximidamide: Lacks the fluorine and methoxy groups, which may affect its biological activity.
4-Fluoro-N-hydroxy-5,6-dimethoxybenzo[b]thiophene: Similar structure but without the carboximidamide group, potentially altering its therapeutic properties.
Uniqueness
Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H11FN2O3S |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C11H11FN2O3S/c1-16-6-4-7-5(9(12)10(6)17-2)3-8(18-7)11(13)14-15/h3-4,15H,1-2H3,(H2,13,14) |
InChI Key |
JHCWLAVFDAPCMI-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C(S2)/C(=N/O)/N)C(=C1OC)F |
Canonical SMILES |
COC1=CC2=C(C=C(S2)C(=NO)N)C(=C1OC)F |
Origin of Product |
United States |
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